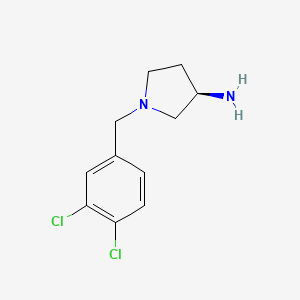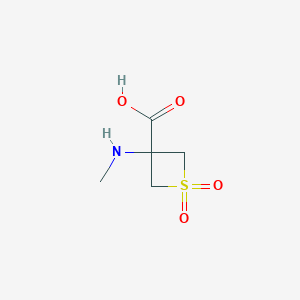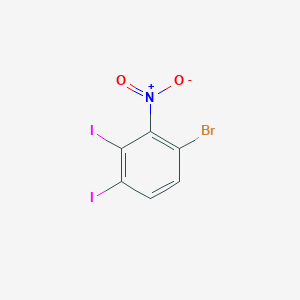
6-Bromo-2,3-diiodonitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2,3-diiodonitrobenzene is an organic compound with the molecular formula C6H2BrI2NO2 It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, iodine, and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-diiodonitrobenzene typically involves the bromination and iodination of nitrobenzene derivatives. One common method involves the nitration of bromobenzene followed by iodination. The reaction conditions often require the use of strong acids and oxidizing agents to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the controlled addition of bromine and iodine to a nitrobenzene precursor. The reaction conditions are carefully monitored to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2,3-diiodonitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are commonly used for reducing the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although care must be taken due to the potential for over-oxidation.
Major Products Formed
Substitution: Products depend on the substituents introduced, such as 6-bromo-2,3-diaminonitrobenzene.
Reduction: The primary product is 6-bromo-2,3-diiodoaniline.
Oxidation: Products vary based on the extent of oxidation, potentially leading to ring-cleavage products.
Applications De Recherche Scientifique
6-Bromo-2,3-diiodonitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Bromo-2,3-diiodonitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in electron transfer reactions, while the bromine and iodine atoms can engage in halogen bonding. These interactions can affect various biochemical pathways and molecular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-2,3-diiodoaniline: Similar structure but with an amino group instead of a nitro group.
6-Bromo-2,3-diiodophenol: Contains a hydroxyl group instead of a nitro group.
6-Bromo-2,3-diiodobenzaldehyde: Features an aldehyde group in place of the nitro group.
Propriétés
Formule moléculaire |
C6H2BrI2NO2 |
|---|---|
Poids moléculaire |
453.80 g/mol |
Nom IUPAC |
1-bromo-3,4-diiodo-2-nitrobenzene |
InChI |
InChI=1S/C6H2BrI2NO2/c7-3-1-2-4(8)5(9)6(3)10(11)12/h1-2H |
Clé InChI |
GLOILDQSOWYGIA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1Br)[N+](=O)[O-])I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


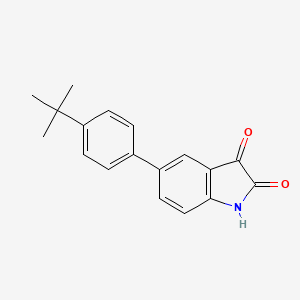

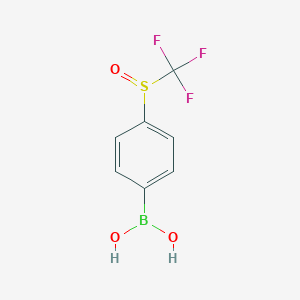
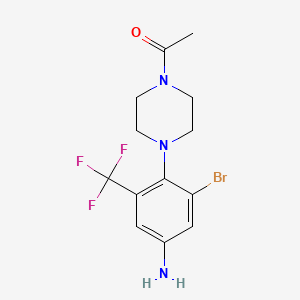
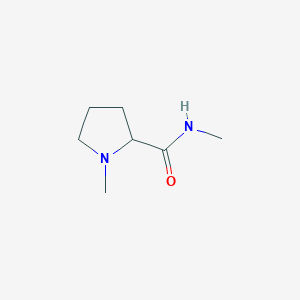
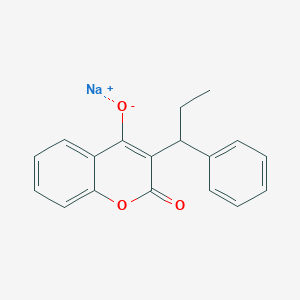
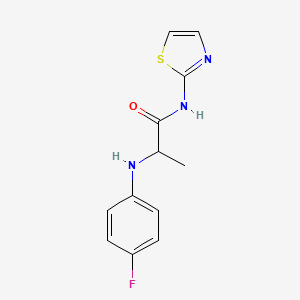

![4-Chloro-6-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B12854677.png)
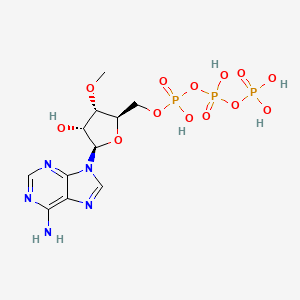
![N-{[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12854681.png)
![4'-Chloro-3'-fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12854692.png)
